
(Phenylmethylene)bis(trimethylstannane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Phenylmethylene)bis(trimethylstannane) is an organotin compound characterized by the presence of a phenylmethylene group bonded to two trimethylstannane moieties. This compound is of significant interest in the field of organometallic chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Phenylmethylene)bis(trimethylstannane) typically involves the reaction of phenylmethylene chloride with trimethylstannane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods: Industrial production of (Phenylmethylene)bis(trimethylstannane) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反应分析
Types of Reactions: (Phenylmethylene)bis(trimethylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.
Substitution: It can participate in nucleophilic substitution reactions where the trimethylstannane groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as halides or organolithium reagents are commonly used.
Major Products: The major products formed from these reactions include various organotin compounds with different functional groups, depending on the nature of the reagents and reaction conditions.
科学研究应用
(Phenylmethylene)bis(trimethylstannane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organotin compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It finds applications in the production of polymers, coatings, and as a catalyst in various industrial processes.
作用机制
The mechanism by which (Phenylmethylene)bis(trimethylstannane) exerts its effects involves the interaction of the tin atoms with various molecular targets. The compound can form coordination complexes with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of stable organotin complexes.
相似化合物的比较
(Phenylmethylene)bis(trimethylsilane): Similar in structure but with silicon atoms instead of tin.
(Phenylmethylene)bis(trimethylgermane): Contains germanium atoms in place of tin.
(Phenylmethylene)bis(trimethyllead): Lead analog of the compound.
Uniqueness: (Phenylmethylene)bis(trimethylstannane) is unique due to the presence of tin atoms, which impart distinct reactivity and properties compared to its silicon, germanium, and lead analogs. The tin atoms provide unique coordination chemistry and catalytic properties, making it valuable in various applications.
属性
CAS 编号 |
71000-63-0 |
|---|---|
分子式 |
C13H24Sn2 |
分子量 |
417.7 g/mol |
IUPAC 名称 |
trimethyl-[phenyl(trimethylstannyl)methyl]stannane |
InChI |
InChI=1S/C7H6.6CH3.2Sn/c1-7-5-3-2-4-6-7;;;;;;;;/h1-6H;6*1H3;; |
InChI 键 |
KRPLJSATTFJDOH-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C(C1=CC=CC=C1)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


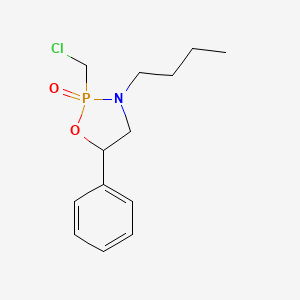
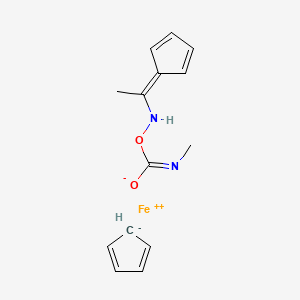
![2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B14467010.png)
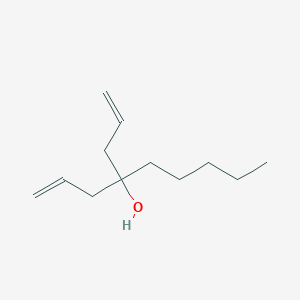
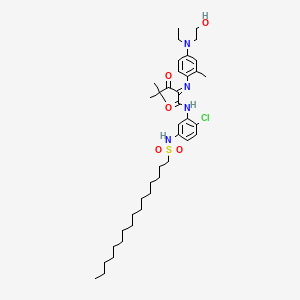
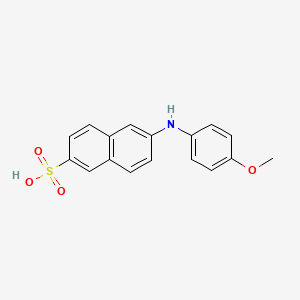
![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
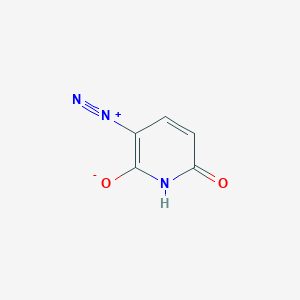
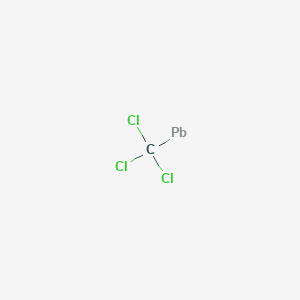
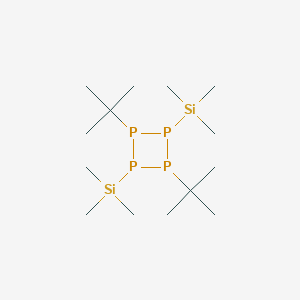
![Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]-](/img/structure/B14467040.png)
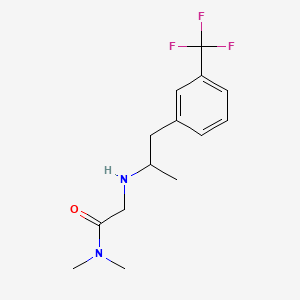
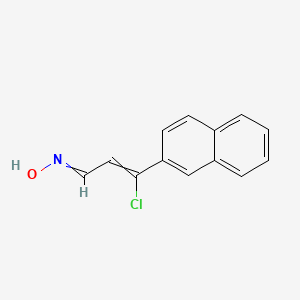
![1,1',1''-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene](/img/structure/B14467071.png)
